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Compound of Interest

Compound Name: 1-(Benzyloxy)propan-2-ol

Cat. No.: B032082

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1-(benzyloxy)propan-2-ol. Due to the unavailability of published experimental spectral data
for this specific compound in readily accessible databases, this document focuses on the
predicted spectroscopic behavior based on its chemical structure and provides detailed,
generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for a liquid alcohol sample.

Chemical Structure and Properties

Chemical Name: 1-(Benzyloxy)propan-2-ol Molecular Formula: C10H1402 Molecular Weight:
166.22 g/mol CAS Number: 13807-91-5

Predicted Spectroscopic Data

While experimental spectra are not available, the following tables outline the predicted key
spectroscopic features for 1-(benzyloxy)propan-2-ol based on its structure and typical values
for similar functional groups.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
~7.35-7.25 Multiplet 5H
(CeH5s)
_ Benzylic protons (-O-
~4.50 Singlet 2H
CH2-Ph)
] Methine proton (-
~3.95 Multiplet 1H
CH(OH)-)
Diastereotopic
~3.40 Doublet of doublets 1H methylene proton (-
CHH'-0O-)
Diastereotopic
~3.30 Doublet of doublets 1H methylene proton (-
CHH'-0O-)
~2.50 Singlet (broad) 1H Hydroxyl proton (-OH)
~1.15 Doublet 3H Methyl protons (-CHs)

Predicted solvent; CDCIs

Table 2: Predicted °C NMR Data

Chemical Shift (6, ppm)

Assignment

~138 Quaternary aromatic carbon (CeHs)
~128.5 Aromatic methine carbons (CeHs)
~127.7 Aromatic methine carbons (CeHs)
~75 Methylene carbon (-CH2-0O-)
~73.5 Benzylic carbon (-O-CH2-Ph)

~ 68 Methine carbon (-CH(OH)-)

~ 20 Methyl carbon (-CHs)
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Predicted solvent: CDCIs

Table 3: Predicted IR Spectroscopy Data

Intensity

Wavenumber (cm~?)

Assignment

~ 3400 Strong, Broad O-H stretch (alcohol)

~ 3090 - 3030 Medium C-H stretch (aromatic)

~ 2970 - 2860 Medium C-H stretch (aliphatic)

~ 1495, 1455 Medium C=C stretch (aromatic ring)

~ 1100 Strong C-O stretch (ether and alcohol)
~ 740, 700 Strong C-H bend (out-of-plane,

monosubstituted benzene)

IabJr;ZL_ELedmmd_Mass_SpﬂcimmﬂLy Data

Proposed Fragment lon

166 [M]* (Molecular lon)
108 [C7HsO]*

107 [C/H-,O]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]*

59 [CsH-,O]*

45 [CzHs0]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Pipettes

Vortex mixer

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(benzyloxy)propan-2-ol in about
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) directly in a clean, dry 5 mm NMR
tube.

» Homogenization: Cap the NMR tube and gently vortex to ensure the sample is fully dissolved
and the solution is homogeneous.

e Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. Place the
sample in the magnet.

e Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to
stabilize the magnetic field. Perform automated or manual shimming to optimize the
magnetic field homogeneity.

e 1H NMR Acquisition:
o Set the appropriate spectral width and acquisition time.
o A standard pulse sequence is typically used.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b032082?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Acquisition:
o Switch the nucleus to 13C.

o Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each
unique carbon.

o A greater number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the resulting spectra.

o

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[¢]

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample of 1-(benzyloxy)propan-2-ol

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes
Procedure:

e Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of
the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
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» Sample Application: Place a small drop of 1-(benzyloxy)propan-2-ol directly onto the ATR
crystal, ensuring the crystal surface is completely covered.

e Spectrum Acquisition:

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The spectrum is usually recorded in the range of 4000 to 400 cm~1.
o Data Processing and Analysis:

o The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber
(cm™1).

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after
the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

Mass spectrometer with an Electron lonization (El) source

Gas chromatograph (GC) for sample introduction (GC-MS)

Helium carrier gas

Sample of 1-(benzyloxy)propan-2-ol

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:
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e Sample Preparation: Prepare a dilute solution of 1-(benzyloxy)propan-2-ol in a volatile
solvent.

e GC-MS Setup:

o Set the GC oven temperature program to ensure separation from any impurities and the
solvent.

o Set the injector temperature and the GC-MS transfer line temperature to ensure
vaporization of the sample without degradation.

e Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

« lonization: As the compound elutes from the GC column and enters the mass spectrometer,
it is bombarded with a beam of high-energy electrons (typically 70 eV) in the EIl source. This
causes ionization and fragmentation of the molecule.

o Mass Analysis: The resulting positively charged ions are accelerated and separated by the
mass analyzer based on their mass-to-charge ratio (m/z).

o Detection: The detector records the abundance of each ion at a specific m/z value.
o Data Analysis:

o The resulting mass spectrum is a plot of relative intensity versus m/z.

o Identify the molecular ion peak ([M]*) to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information.

Visualizations
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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.
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Predicted Mass Spectrometry Fragments

[CsH-O]* loss of CH2 [C2Hs0]*
a-cleavage mlz =59 m/z =45

1-(Benzyloxy)propan-2-ol Structure
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m/z = 108
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— [C7H7]*
o m/z =91

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation of 1-(benzyloxy)propan-2-ol.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-(Benzyloxy)propan-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032082#spectroscopic-data-for-1-benzyloxy-propan-
2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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